Cas no 23687-23-2 (9H-Purin-8-amine,N,N-dimethyl-)
9H-Purin-8-amine,N,N-dimethyl- Chemical and Physical Properties
Names and Identifiers
-
- 9H-Purin-8-amine,N,N-dimethyl-
- 6-(DIMETHYLAMINO)-2-PYRIDINECARBOXYLIC ACID
- 6-(DIMETHYLAMINO)PICOLINIC ACID
- 6-Dimethylamino-picolinsaeure
- 6-Dimethylamino-purin
- 6-DIMETHYLAMINO-PYRIDINE-2-CARBOXYLIC ACID
- AB67487
- dimethyl-(7(9)H-purin-8-yl)-amine
- SureCN5317855
- EN300-7564043
- n,n-dimethyl-7h-purin-8-amine
- NSC27614
- NSC-27614
- Z1486032097
- 23687-23-2
- 9H-Purin-8-amine, N,N-dimethyl-
- SCHEMBL9655905
- DTXSID60879118
- 1H-Purin-8-amine, N,N-dimethyl-
- N,N-dimethyl-1H-purin-8-amine
- SCHEMBL1445584
-
- Inchi: 1S/C7H9N5/c1-12(2)7-10-5-3-8-4-9-6(5)11-7/h3-4H,1-2H3,(H,8,9,10,11)
- InChI Key: WNLBOWJFJNZYPN-UHFFFAOYSA-N
- SMILES: N(C)(C)C1=NC2=C(C=NC=N2)N1
Computed Properties
- Exact Mass: 163.08597
- Monoisotopic Mass: 163.086
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 57.7Ų
Experimental Properties
- Density: 1.365
- Boiling Point: 325.3°Cat760mmHg
- Flash Point: 150.6°C
- Refractive Index: 1.718
- PSA: 57.7
9H-Purin-8-amine,N,N-dimethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7564043-0.05g |
N,N-dimethyl-1H-purin-8-amine |
23687-23-2 | 95% | 0.05g |
$282.0 | 2023-07-09 | |
| Enamine | EN300-7564043-0.1g |
N,N-dimethyl-1H-purin-8-amine |
23687-23-2 | 95% | 0.1g |
$420.0 | 2023-07-09 | |
| Enamine | EN300-7564043-0.25g |
N,N-dimethyl-1H-purin-8-amine |
23687-23-2 | 95% | 0.25g |
$601.0 | 2023-07-09 | |
| Enamine | EN300-7564043-0.5g |
N,N-dimethyl-1H-purin-8-amine |
23687-23-2 | 95% | 0.5g |
$947.0 | 2023-07-09 | |
| Enamine | EN300-7564043-1.0g |
N,N-dimethyl-1H-purin-8-amine |
23687-23-2 | 95% | 1.0g |
$1214.0 | 2023-07-09 | |
| Enamine | EN300-7564043-2.5g |
N,N-dimethyl-1H-purin-8-amine |
23687-23-2 | 95% | 2.5g |
$2379.0 | 2023-07-09 | |
| Enamine | EN300-7564043-5.0g |
N,N-dimethyl-1H-purin-8-amine |
23687-23-2 | 95% | 5.0g |
$3520.0 | 2023-07-09 | |
| Enamine | EN300-7564043-10.0g |
N,N-dimethyl-1H-purin-8-amine |
23687-23-2 | 95% | 10.0g |
$5221.0 | 2023-07-09 | |
| Enamine | EN300-26618437-0.05g |
N,N-dimethyl-1H-purin-8-amine |
23687-23-2 | 95.0% | 0.05g |
$282.0 | 2025-03-22 | |
| Enamine | EN300-26618437-0.1g |
N,N-dimethyl-1H-purin-8-amine |
23687-23-2 | 95.0% | 0.1g |
$420.0 | 2025-03-22 |
9H-Purin-8-amine,N,N-dimethyl- Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Jason Wan Lab Chip, 2020,20, 4528-4538
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 9H-Purin-8-amine,N,N-dimethyl-
Comprehensive Guide to 9H-Purin-8-amine,N,N-dimethyl- (CAS No. 23687-23-2): Properties, Applications, and Market Insights
9H-Purin-8-amine,N,N-dimethyl- (CAS No. 23687-23-2) is a specialized purine derivative with significant applications in pharmaceutical research and organic synthesis. This compound, also known as N,N-dimethyl-8-aminopurine, belongs to the class of heterocyclic amines, which are widely studied for their biological activity and potential therapeutic uses. The growing interest in purine-based compounds in drug discovery and biotechnology has made this molecule a subject of increasing research attention.
The molecular structure of 9H-Purin-8-amine,N,N-dimethyl- features a purine core with an amino group at the 8-position and dimethyl substitution on the nitrogen atoms. This specific modification enhances the compound's solubility and alters its electronic properties, making it valuable for various medicinal chemistry applications. Researchers particularly value this compound for its potential as a nucleic acid analog and its role in studying enzyme inhibition mechanisms.
In pharmaceutical research, 9H-Purin-8-amine,N,N-dimethyl- serves as a crucial building block for developing kinase inhibitors and other targeted therapies. The compound's ability to interact with biological macromolecules makes it particularly interesting for cancer research, where modified purines are being investigated for their potential to disrupt abnormal cell signaling pathways. Recent studies have explored its derivatives as potential anti-inflammatory agents and neuroprotective compounds, aligning with current trends in precision medicine.
The synthesis of 9H-Purin-8-amine,N,N-dimethyl- typically involves nucleophilic substitution reactions on purine precursors, followed by careful purification processes to ensure high purity. Analytical techniques such as HPLC, mass spectrometry, and NMR spectroscopy are essential for characterizing this compound and verifying its structural integrity. Quality control is particularly important for research applications where precise molecular interactions are being studied.
Market demand for 9H-Purin-8-amine,N,N-dimethyl- has been steadily increasing, driven by the expansion of biopharmaceutical research and the growing interest in small molecule therapeutics. The compound is primarily supplied by specialty chemical manufacturers who cater to the research and development sector. Current market trends show particular interest from companies focusing on oncology drug discovery and neurological disorder treatments, reflecting broader industry priorities.
Storage and handling of 9H-Purin-8-amine,N,N-dimethyl- require standard laboratory precautions for organic compounds. The material should be kept in a cool, dry environment, protected from light and moisture to maintain stability. While not classified as hazardous under normal conditions, researchers should follow good laboratory practices when working with this compound, including the use of appropriate personal protective equipment.
From a regulatory perspective, 9H-Purin-8-amine,N,N-dimethyl- is generally available for research purposes without special restrictions. However, researchers should always verify the latest regulatory status based on their specific application and geographic location. The compound's status may vary depending on its intended use in different jurisdictions.
Future research directions for 9H-Purin-8-amine,N,N-dimethyl- include exploring its potential in epigenetic modulation and as a scaffold for developing selective enzyme inhibitors. The compound's versatility makes it a valuable tool for medicinal chemists working on next-generation therapeutics. As the understanding of purine biochemistry advances, new applications for this and related compounds continue to emerge in areas such as immunotherapy and metabolic disease treatment.
For researchers seeking high-quality 9H-Purin-8-amine,N,N-dimethyl-, it's essential to source the material from reputable suppliers who can provide comprehensive analytical data and batch-to-batch consistency. The compound's purity is particularly critical for biological studies where impurities might interfere with experimental results. Many suppliers now offer custom synthesis services to provide derivatives or isotopically labeled versions of this compound for specialized research needs.
The scientific literature contains numerous references to studies involving 9H-Purin-8-amine,N,N-dimethyl-, particularly in the context of nucleic acid chemistry and drug discovery. Recent publications have explored its use in developing allosteric modulators for various biological targets, reflecting current interests in protein-ligand interactions. These studies contribute to the growing body of knowledge about purine derivatives and their potential therapeutic applications.
In conclusion, 9H-Purin-8-amine,N,N-dimethyl- (CAS No. 23687-23-2) represents an important purine derivative with diverse applications in pharmaceutical research and chemical biology. Its unique structural features and biological relevance make it a valuable compound for scientists working at the intersection of chemistry and life sciences. As research into targeted therapies and small molecule drugs continues to advance, the significance of specialized compounds like this is likely to grow, offering new opportunities for therapeutic innovation and scientific discovery.
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